Cas no 416870-59-2 (N-(2-methoxyethyl)-1-propylpiperidin-4-amine)

N-(2-methoxyethyl)-1-propylpiperidin-4-amine is a tertiary amine derivative featuring a piperidine core substituted with a propyl group at the nitrogen position and a 2-methoxyethylamine side chain at the 4-position. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its structural versatility and reactivity. The presence of both methoxyethyl and propyl substituents enhances its solubility in organic solvents, facilitating further derivatization. Its piperidine scaffold is particularly valuable in medicinal chemistry for designing bioactive molecules, including CNS-targeting agents. The compound’s stability under standard conditions and well-defined synthetic route make it a practical choice for research and industrial applications requiring tailored amine functionalities.
N-(2-methoxyethyl)-1-propylpiperidin-4-amine structure
416870-59-2 structure
Product name:N-(2-methoxyethyl)-1-propylpiperidin-4-amine
CAS No:416870-59-2
MF:C11H24N2O
MW:200.321
CID:3086385
PubChem ID:2058062

N-(2-methoxyethyl)-1-propylpiperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-(2-methoxyethyl)-1-propyl-4-piperidinamine
    • N-(2-methoxyethyl)-1-propylpiperidin-4-amine
    • SCHEMBL5318326
    • CS-0303618
    • F1967-9326
    • EN300-168929
    • 416870-59-2
    • AKOS000228473
    • Inchi: InChI=1S/C11H24N2O/c1-3-7-13-8-4-11(5-9-13)12-6-10-14-2/h11-12H,3-10H2,1-2H3
    • InChI Key: GYSWSUSFBVSQBT-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 200.188863393Da
  • Monoisotopic Mass: 200.188863393Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 24.5Ų

N-(2-methoxyethyl)-1-propylpiperidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-168929-10.0g
N-(2-methoxyethyl)-1-propylpiperidin-4-amine
416870-59-2
10.0g
$3191.0 2023-07-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9731-1G
N-(2-methoxyethyl)-1-propylpiperidin-4-amine
416870-59-2 95%
1g
¥ 3,220.00 2023-04-13
Life Chemicals
F1967-9326-0.5g
N-(2-methoxyethyl)-1-propylpiperidin-4-amine
416870-59-2 95%+
0.5g
$462.0 2023-09-06
Life Chemicals
F1967-9326-10g
N-(2-methoxyethyl)-1-propylpiperidin-4-amine
416870-59-2 95%+
10g
$2045.0 2023-09-06
TRC
N296686-500mg
n-(2-methoxyethyl)-1-propylpiperidin-4-amine
416870-59-2
500mg
$ 455.00 2022-06-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9731-500MG
N-(2-methoxyethyl)-1-propylpiperidin-4-amine
416870-59-2 95%
500MG
¥ 2,574.00 2023-04-13
Enamine
EN300-168929-10g
N-(2-methoxyethyl)-1-propylpiperidin-4-amine
416870-59-2
10g
$2085.0 2023-09-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9731-250mg
N-(2-methoxyethyl)-1-propylpiperidin-4-amine
416870-59-2 95%
250mg
¥1517.0 2024-04-19
Enamine
EN300-168929-1g
N-(2-methoxyethyl)-1-propylpiperidin-4-amine
416870-59-2
1g
$485.0 2023-09-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9731-500.0mg
N-(2-methoxyethyl)-1-propylpiperidin-4-amine
416870-59-2 95%
500.0mg
¥2527.0000 2024-08-02

N-(2-methoxyethyl)-1-propylpiperidin-4-amine Related Literature

Additional information on N-(2-methoxyethyl)-1-propylpiperidin-4-amine

Introduction to N-(2-methoxyethyl)-1-propylpiperidin-4-amine (CAS No. 416870-59-2)

N-(2-methoxyethyl)-1-propylpiperidin-4-amine, a compound with the chemical formula C12H23N1O, is a significant molecule in the field of pharmaceutical research and development. This compound, identified by its CAS number 416870-59-2, has garnered attention due to its structural properties and potential applications in medicinal chemistry. The presence of a piperidine ring and functional groups such as an amine and an ethoxy group makes it a versatile intermediate for synthesizing more complex molecules.

The piperidine core is a common structural motif in many bioactive compounds, known for its ability to enhance solubility and binding affinity. In particular, the N-(2-methoxyethyl) substituent introduces a hydrophilic region, which can improve the pharmacokinetic properties of the molecule. This feature is particularly valuable in drug design, where balancing lipophilicity and hydrophilicity is crucial for achieving optimal bioavailability.

Recent advancements in computational chemistry have allowed researchers to predict the behavior of such compounds with greater accuracy. Molecular modeling studies suggest that N-(2-methoxyethyl)-1-propylpiperidin-4-amine may exhibit good binding affinity to certain biological targets. For instance, its structure resembles that of some known pharmacophores found in kinase inhibitors and G-protein coupled receptor (GPCR) modulators. These findings have prompted further investigation into its potential as a lead compound for drug discovery.

In the realm of medicinal chemistry, the synthesis of N-(2-methoxyethyl)-1-propylpiperidin-4-amine has been optimized using various methodologies. One common approach involves the nucleophilic substitution reaction between 1-propylpiperidin-4-carboxaldehyde and 2-methoxyethylamine. This reaction proceeds efficiently under mild conditions, yielding the desired product with high purity. The use of chiral auxiliaries or catalysts can further enhance the enantioselectivity of the reaction, which is crucial for developing enantiomerically pure drugs.

The pharmacological potential of N-(2-methoxyethyl)-1-propylpiperidin-4-amine has been explored in several preclinical studies. Researchers have investigated its effects on various biological pathways, including neurotransmitter receptor activity and enzyme inhibition. Initial findings indicate that this compound may have therapeutic applications in central nervous system disorders. For example, its interaction with serotonin receptors suggests a possible role in treating depression or anxiety-related conditions.

Furthermore, the compound's ability to cross the blood-brain barrier has been a point of interest for neuropharmacologists. The balance between lipophilicity and polarizability is key for achieving effective penetration into neural tissues. N-(2-methoxyethyl)-1-propylpiperidin-4-amine appears to satisfy these criteria, making it a promising candidate for developing novel neuroactive agents.

The role of N-(2-methoxyethyl)-1-propylpiperidin-4-amine in drug development extends beyond its direct pharmacological effects. It serves as a valuable building block for constructing more complex molecules with tailored properties. By modifying its structure or appending additional functional groups, chemists can generate libraries of derivatives with enhanced potency or selectivity. This approach aligns with the growing trend toward structure-based drug design, where computational tools are used to guide molecular optimization.

Recent studies have also highlighted the importance of green chemistry principles in the synthesis of pharmaceutical intermediates like N-(2-methoxyethyl)-1-propylpiperidin-4-amine. Researchers are increasingly focusing on developing sustainable methodologies that minimize waste and reduce environmental impact. Techniques such as flow chemistry and biocatalysis offer promising alternatives to traditional batch processing methods. These innovations not only improve efficiency but also align with global efforts to promote sustainable practices in the chemical industry.

The future prospects of N-(2-methoxyethyl)-1-propylpiperidin-4-amine are bright, given its versatile structural features and potential therapeutic applications. As research continues to uncover new biological targets and synthetic strategies, this compound is likely to play an important role in the development of next-generation pharmaceuticals. Collaborative efforts between academic researchers and industry scientists will be essential in translating these findings into clinical reality.

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